Isotopic Mass Shift of +9 Da Permits Complete Chromatographic Co-elution with Complete Mass Spectral Resolution
The target compound incorporates nine deuterium atoms on the butyl side chain, resulting in a molecular weight of 337.44 g mol⁻¹ . This is precisely 9.06 Da heavier than the unlabeled 4-Carboxy Tolbutamide Ethyl Ester (C₁₄H₂₀N₂O₅S, 328.38 g mol⁻¹, CAS 10505-92-7) [1]. In reversed-phase LC-MS/MS, the labeled and unlabeled forms display indistinguishable retention times (ΔRt < 0.02 min), yet yield fully resolved precursor → product ion transitions at m/z 338 → m/z 172 for the internal standard versus m/z 329 → m/z 172 for the native analyte, eliminating isotopic cross-talk at the concentrations typically encountered in clinical and preclinical studies [2].
| Evidence Dimension | Molecular weight and resulting precursor ion m/z |
|---|---|
| Target Compound Data | 337.44 g mol⁻¹ (C₁₄H₁₁D₉N₂O₅S); precursor m/z 338 |
| Comparator Or Baseline | Unlabeled 4-Carboxy Tolbutamide Ethyl Ester: 328.38 g mol⁻¹ (C₁₄H₂₀N₂O₅S); precursor m/z 329 |
| Quantified Difference | +9.06 Da (mass shift); Δm/z 9 |
| Conditions | Calculated from molecular formulas; chromatographic co-elution verified under typical C18 reversed-phase gradient conditions |
Why This Matters
A minimal mass shift that is large enough to prevent isotopic overlap yet small enough to maintain near-identical physicochemical properties ensures accurate correction for matrix effects, a prerequisite for regulatory-compliant bioanalytical method validation.
- [1] PubChem. Benzoic acid, 4-[[[(butylamino)carbonyl]amino]sulfonyl]-, ethyl ester (CAS 10505-92-7). Molecular Weight: 328.38 g mol⁻¹. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10505-92-7 View Source
- [2] Veeprho. 4-Carboxy Tolbutamide-D9 – Analytical Application Note. Retrieved from https://veeprho.com/impurities/4-carboxy-tolbutamide-d9/ View Source
